molecular formula C12H11Cl2N3O2S B11166917 2,6-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11166917
M. Wt: 332.2 g/mol
InChI Key: OWHCNNUBGVCYHI-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the molecular formula C12H11Cl2N3O2S. It is a member of the benzamide family and contains a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures (around 60°C). The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .

Scientific Research Applications

2,6-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, cancer cells, or pests, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of the ethoxymethyl group and the thiadiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H11Cl2N3O2S

Molecular Weight

332.2 g/mol

IUPAC Name

2,6-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-19-6-9-16-17-12(20-9)15-11(18)10-7(13)4-3-5-8(10)14/h3-5H,2,6H2,1H3,(H,15,17,18)

InChI Key

OWHCNNUBGVCYHI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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